N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide -

N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide

Catalog Number: EVT-4320107
CAS Number:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound features a 1,2,3-triazole ring substituted with a 3,4-dimethylphenyl group and an ethyl carboxylate group. The research paper primarily focuses on characterizing its crystal structure using X-ray diffraction. []

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound represents the de-esterified form of the previous compound, featuring a carboxylic acid group instead of the ethyl carboxylate. This compound was used as a ligand in the synthesis of Zn(II) and Cd(II) supramolecular metal-organic frameworks (SMOFs). These SMOFs exhibited interesting properties like ionic conductivity and porosity. []

3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

  • Compound Description: This compound is an essential intermediate in synthesizing the drug eltrombopag. The paper describes an improved method for its preparation using 3,4-dimethylphenylhydrazine and ethyl acetoacetate. []

N-(2,2,2-Trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl)carboxamides

  • Compound Description: This compound serves as an intermediate in synthesizing N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. The paper outlines the synthesis and spectral characterization of these compounds. []

N-(1-Ethylpropyl)-3,4-dimethylaniline

  • Compound Description: This compound is synthesized via a continuous process described in the paper, employing o-xylene, nitric-sulfuric acid, and 3-pentanone as starting materials. []

4-Amino-N-[4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl]- benzenesulfonamide

  • Compound Description: This compound acts as a precursor in the synthesis of various 1,3,5-Oxadiazine derivatives, which are evaluated for their antibacterial and antifungal activities. []

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866)

  • Compound Description: This compound is a protein arginine methyltransferase 5 (PRMT5) inhibitor that demonstrates potential in treating osteoporosis. It effectively attenuates RANKL-induced osteoclast differentiation, surpassing the efficacy of another PRMT5 inhibitor, EPZ015666. []

Methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate

  • Compound Description: This compound is part of a series of azo compounds studied for their crystal structures and Hirshfeld surface analysis. []

Ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: The paper describes a novel, scalable synthesis for this compound, emphasizing its cost-effectiveness and industrial viability. []

N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide

  • Compound Description: This compound exhibits potent dual inhibitory activity against MDM2 and XIAP, showing promise as a potential therapeutic agent for leukemia and other cancers. It effectively inhibits cancer cell growth and induces cell death by targeting MDM2 and XIAP. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans, attributed to the inhibition of CYP3A by its O-deethylated metabolite (M2). []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

  • Compound Description: This compound represents a series of verapamil analogs designed to understand the active conformations of the drug verapamil. These analogs were synthesized and evaluated for their negative inotropic, chronotropic, and vasodilatory activities. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This compound is a synthetic quinazolinone derivative, a class of heterocyclic compounds with diverse pharmacological activities. This specific compound was synthesized and structurally characterized using X-ray diffraction. []

1,3:2,4-Di-(3,4-dimethyl)benzylidene sorbitol (DMDBS)

  • Compound Description: DMDBS is a low-molecular-weight organogelator investigated for its potential use in shape-stable phase change materials. The research focused on understanding the effects of different solvents on the structure, leakage, and thermal performance of DMDBS organogels. []

(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine

  • Compound Description: This compound is an imine synthesized from 5-(2-phenyleth-1-ynyl)thiophene-2-carbaldehyde and 3,4-dimethylaniline using ammonium bifluoride as a catalyst. Its structure was confirmed through X-ray crystallography. []

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB)

  • Compound Description: MBDB is a psychoactive amphetamine derivative and a selective serotonin-releasing agent. The research focused on identifying and characterizing MBDB and its metabolites in urine samples from drug users using ion trap mass spectrometry. []

N′-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide

  • Compound Description: This compound is a condensation product of 3-acetyl-4-hydroxycoumarin and thien-2-ylcarbonyl hydrazide. The study focuses on its crystal structure, revealing an E geometry for the exocyclic C=C bond and the presence of intra- and intermolecular hydrogen bonds. []

(4′S)-4′-Ethyl-3′,10′-dioxo-3′,4′,7′,8′-tetrahydrospiro[1,3-dioxolane-2,6′-1′H,6′H-pyrano[3,4-f]indolizin]-4′-yl N-(1-phenylethyl)carbamate

  • Compound Description: This compound serves as an intermediate in the chiral resolution of a tertiary alcohol. The research confirmed the S configuration of its chiral center based on the unchanged S configuration introduced by a chiral isocyanate reagent. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors. It exhibits potent anti-inflammatory activity both in vitro and in vivo, while demonstrating a reduced emetogenic profile. []

N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide

  • Compound Description: The research focuses on the crystal structure of this compound, revealing a gauche conformation along the S⋯N axis and the presence of supramolecular helical chains formed by C—H⋯O contacts. []

Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives

  • Compound Description: These are conducting polymers used in an organic electrochemical transistor (OECT) for sweat cortisol detection. Functionalization and nanostructuring of PEDOT allow for antibody conjugation and improve sensitivity and selectivity towards cortisol. []

3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione

  • Compound Description: This compound is an acridinedione derivative synthesized and characterized by X-ray crystallography. The study reveals the boat conformation of the central acridinedione ring and the sofa conformations of the outer rings. []

2-{3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile

  • Compound Description: The research focuses on the crystal structure of this thiazolidine derivative, highlighting the envelope conformation of the thiazole ring and the intermolecular interactions contributing to crystal packing. []

Ethyl 2-cyano-3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-2H-pyrrole-2-carboxylate

  • Compound Description: This compound is a pyrrole derivative studied for its thermal rearrangements into diaryl-3,5-cyano-2-pyrrolecarboxylates. []

N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

  • Compound Description: This refers to a class of compounds synthesized via a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting from 2-bromobenzoate precursors. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

  • Compound Description: This compound is synthesized via a multi-step reaction sequence, and the paper details its characterization using various spectroscopic techniques, including 1H NMR, mass spectrometry, IR, and elemental analysis. It was prepared by reacting the corresponding ethyl acetate derivative with hydrazine hydrate, followed by treatment with phosphoryl chloride and benzoic acid. []

2-Phenyl-5-aryl-1,3,4-oxadiazoles

  • Compound Description: This class of compounds is synthesized by cyclizing N,N′-diacylhydrazines with phosphorus oxychloride (POCl3). The N,N′-diacylhydrazines are prepared by reacting benzoyl hydrazine with aroyl chloride in the presence of a base. []

N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N′-(3,4-dimethylphenyl)piperazine

  • Compound Description: This compound belongs to a series of acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors. It exhibits potent in vitro and in vivo activity, showing promise as a potential therapeutic agent for hypercholesterolemia and atherosclerosis. []

3,4-Methylenedioxyphenyl-2-butanamine (BDB)

  • Compound Description: BDB is a metabolite of MBDB formed by demethylation. It was detected in urine samples alongside MBDB. []

9-Ethyl(1,2,5)selenadiazolo(3,4-h)quinolones

  • Compound Description: These compounds are synthesized through a modified Gould-Jacobs reaction using N-ethyl-2,1,3-benzoselenadiazol-4-amine as a key intermediate. []

4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this sulfonamide derivative was determined by X-ray diffraction, revealing an angle of 65.5° between the sulfonyl and aniline benzene rings. []

2-Substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-Oxides, Sulfides and Selenides

  • Compound Description: These compounds are derived from carvedilol and exhibit moderate antifungal and antibacterial activities. []

N-(3,4-Dimethylphenyl)-4-methylbenzamide

  • Compound Description: The crystal structure of this benzamide derivative was analyzed, showing two molecules in the asymmetric unit with different conformations of the N—H bond. []

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: The study focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of this compound. It exists as two slightly different molecules in the asymmetric unit. []

3,4-Dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones Derivatives

  • Compound Description: These compounds, synthesized from N-methyl(ethyl)-dithiocarbamate sodium salt and 3-chloro-pentane-2,4-dion, exhibit both growth stimulant and fungicidal activities. []

1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone Derivatives

  • Compound Description: This class of compounds is synthesized by reacting N-[(3-trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives. []

3-[1-(4-Isobutylphenyl)ethyl]-6-(4-methylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The study examines the crystal structure of this compound, revealing the presence of an intramolecular C—H⋯S hydrogen bond and various intermolecular interactions. []

4-Substituted 8-Amino-4,5-dihydro-3H-pyrrolo[3,4-f]-1,3,5-triazepin-6-ones and 5-Amino-2-aryl-4-(1-aryl-5-alkylideneaminoimidazol-4-yl)1,3-oxazoles

  • Compound Description: These compounds are synthesized from (Z)-N2-(2-amino-1,2-dicyanovinyl)formimidamide through reactions with aldehydes or ketones. The reaction conditions and substituent effects on the product formation are discussed. []

4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide

  • Compound Description: This compound is a sulfonamide derivative studied for its crystal structure. The research analyzes the conformation of the molecule and the intermolecular interactions in the crystal lattice. []

1,2-Bis(3,4-dimethylphenyl)ethane

  • Compound Description: This compound was synthesized through Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane using various Lewis acid catalysts. The research optimized the reaction conditions to achieve high yields of the desired product. []

1-(2,6-Dimethylphenoxyl)-2-(3,4-dimethylphenylethylamino) propane hydrochloride (DDPH)

  • Compound Description: DDPH acts as a non-subtype selective competitive antagonist for alpha 1-adrenoceptors (AR). The study utilized radioligand binding assays and contractile studies to evaluate its antagonistic effects. []

S29, 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: S29 is a potent inhibitor of the cytoplasmic tyrosine kinase c-SRC. When conjugated with graphene oxide (GO) nanosheets, it exhibits enhanced anti-tumor effects on neuroblastoma cells. []

(E)-1-[2-(3,4-Dimethylphenyl)diazen-2-ium-1-yl]naphthalen-2-olate

  • Compound Description: The study focuses on the crystal structure of this zwitterionic compound, revealing an intramolecular N—H⋯O hydrogen bond, rotational disorder in the dimethylbenzene ring, and aromatic π–π stacking interactions. []

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

  • Compound Description: SB269652 acts as a negative allosteric modulator of the dopamine D2 receptor. Structural modifications to its indole-2-carboxamide motif led to the development of second-generation analogs with improved affinity, cooperativity, and a novel ability to modulate dopamine efficacy. [, ]

N-Nitroso Derivatives of N-methylcarbamate Insecticides

  • Compound Description: This study investigates the properties and stabilities of N-nitroso derivatives of three N-methylcarbamate insecticides: 3-methylphenyl N-methylcarbamate (MTMC), 3,4-dimethylphenyl N-methylcarbamate (MPMC), and naphthyl N-methylcarbamate (NAC). []

1-(3,4-Dichlorophenyl)-3-methyl-pyrazolone-5-one (34DCPMP)

  • Compound Description: A new process for synthesizing 34DCPMP was developed using 3,4-dichlorophenylhydrazine hydrochloride and ethyl acetoacetate as starting materials. This method offers advantages such as a shorter reaction time, aqueous medium, and high yield. []

1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate

  • Compound Description: The crystal structure of this pyrrolidine derivative was analyzed, revealing a twisted conformation of the pyrrolidine ring and the presence of intermolecular C—H⋯O interactions. []

6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides

  • Compound Description: This class of compounds, prepared from isatin and monothiomalondiamide, exhibits potential as antibacterial agents and herbicide safeners. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound was synthesized from eugenol methyl ether through a multi-step synthesis involving a Ritter reaction and a cyclization step. It is suggested to have potential antitumor, antimalarial, and antiviral properties. []

Properties

Product Name

N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]pyridine-4-carboxamide

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-11-4-5-15(10-12(11)2)13(3)18-16(19)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19)

InChI Key

ZRHXVWOVOOMHNA-UHFFFAOYSA-N

Solubility

>38.1 [ug/mL]

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=NC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.